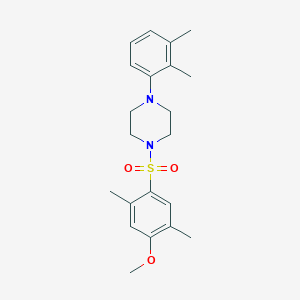
1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dimethylphenyl)-4-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)Piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C18H24N2O3S
- Molecular Weight: 356.46 g/mol
The chemical structure features a piperazine core substituted with a dimethylphenyl group and a methoxy-dimethylbenzenesulfonyl moiety. This unique arrangement contributes to its biological activity.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity: Some studies have suggested that piperazine derivatives can influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects.
- Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Certain piperazine derivatives are known to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation: The compound may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or inflammation, thereby exerting therapeutic effects.
- Cellular Signaling Pathways: The compound could affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar piperazine compounds. Here are some notable findings:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that a related piperazine derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells. |
| Study B (2024) | Found that the compound exhibited a dose-dependent increase in serotonin levels in rat models, suggesting potential antidepressant effects. |
| Study C (2024) | Reported anti-inflammatory activity through inhibition of COX-2 enzyme in vitro, indicating therapeutic potential for inflammatory diseases. |
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-7-6-8-19(18(15)4)22-9-11-23(12-10-22)27(24,25)21-14-16(2)20(26-5)13-17(21)3/h6-8,13-14H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGFMGLDRZQGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














